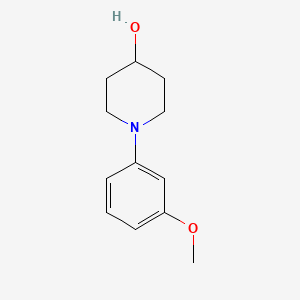

1-(3-Methoxyphenyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-(3-Methoxyphenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9,11,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGKHCMNHFWSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 1-(3-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(3-Methoxyphenyl)piperidin-4-ol, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .

Result of Action

The result of the action of 1-(3-Methoxyphenyl)piperidin-4-ol is the prevention of HIV-1 entry into cells, thereby potentially treating HIV-1 infections .

Analyse Biochimique

Biochemical Properties

1-(3-Methoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as a potential antagonist of the CCR5 receptor. The CCR5 receptor is a chemokine receptor that is crucial for the entry of HIV-1 into host cells. The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists. Additionally, 1-(3-Methoxyphenyl)piperidin-4-ol contains lipophilic groups that enhance its binding affinity to the receptor.

Cellular Effects

1-(3-Methoxyphenyl)piperidin-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the CCR5 receptor, thereby preventing the entry of HIV-1 into host cells. This inhibition can lead to changes in gene expression and cellular metabolism, as the CCR5 receptor is involved in various signaling cascades. The compound’s impact on cell function includes alterations in calcium mobilization, which is crucial for various cellular activities.

Molecular Mechanism

The molecular mechanism of 1-(3-Methoxyphenyl)piperidin-4-ol involves its binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring the ligand to the receptor site. This interaction inhibits the receptor’s activity, preventing HIV-1 from entering the host cells. Additionally, the lipophilic groups of the compound enhance its binding affinity, making it a potent CCR5 antagonist.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Methoxyphenyl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of the CCR5 receptor. Degradation of the compound can lead to a decrease in its efficacy over time.

Dosage Effects in Animal Models

The effects of 1-(3-Methoxyphenyl)piperidin-4-ol vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes efficacy while minimizing toxicity.

Metabolic Pathways

1-(3-Methoxyphenyl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-(3-Methoxyphenyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall therapeutic potential.

Subcellular Localization

1-(3-Methoxyphenyl)piperidin-4-ol exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with the CCR5 receptor and other biomolecules, determining its overall efficacy in inhibiting HIV-1 entry.

Activité Biologique

1-(3-Methoxyphenyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Methoxyphenyl)piperidin-4-ol is C12H17NO2. It features a piperidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Mechanisms of Biological Activity

1-(3-Methoxyphenyl)piperidin-4-ol exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, influencing metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism and can affect the pharmacokinetics of other drugs.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is vital in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : In vitro studies have demonstrated that 1-(3-Methoxyphenyl)piperidin-4-ol can reduce inflammation markers, suggesting its potential use in treating inflammatory conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3-Methoxyphenyl)piperidin-4-ol:

Case Studies

Several studies have explored the potential therapeutic applications of 1-(3-Methoxyphenyl)piperidin-4-ol:

- Cancer Research : A study evaluated the compound's cytotoxic effects on various cancer cell lines, including breast and prostate cancer. Results showed significant inhibition of cell proliferation, indicating its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased markers of inflammation and improved clinical scores compared to controls. This suggests a promising role in treating inflammatory diseases .

- Neuropharmacological Studies : Investigations into the neuroprotective effects revealed that 1-(3-Methoxyphenyl)piperidin-4-ol could protect neurons from oxidative damage, highlighting its potential in neurodegenerative conditions .

Applications De Recherche Scientifique

Pharmacological Applications

1-(3-Methoxyphenyl)piperidin-4-ol exhibits significant pharmacological potential, particularly in the following areas:

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially exhibiting analgesic or anti-inflammatory properties. Studies suggest that piperidine derivatives may act as modulators of opioid receptors, influencing pain pathways and offering therapeutic benefits in conditions such as chronic pain and depression.

Anticancer Activity

Preliminary studies have shown that 1-(3-Methoxyphenyl)piperidin-4-ol may possess anticancer properties. In vitro evaluations on human breast cancer cell lines (e.g., MCF-7) demonstrated that this compound could induce apoptosis, with an IC50 value around 25 µM. This suggests its potential as a therapeutic agent in oncology.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it may disrupt microbial cell membranes or inhibit essential enzymatic functions necessary for microbial survival, showcasing its potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of piperidine derivatives highlight how slight modifications can lead to significant differences in biological activity. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | Amino group at para position | Potentially enhanced interaction with receptors |

| 4-(3-Methoxyphenyl)piperidin-4-ol | Hydroxyl group at 4-position | Different orientation may influence biological activity |

| N-(3-Methoxypropyl)-4-aminopiperidine | Propyl substitution at nitrogen | Variability in side chain length affects activity |

| 1-(2-Hydroxyphenyl)piperidin-4-one | Hydroxy group at 2-position | Potential for different metabolic pathways |

These comparisons demonstrate the diversity within piperidine derivatives and their implications for pharmacological applications.

Case Studies

Several studies have illustrated the biological activity of this compound:

Anticancer Study

In an investigation involving human breast cancer cell lines (MCF-7), treatment with 1-(3-Methoxyphenyl)piperidin-4-ol resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

Antimicrobial Evaluation

Research demonstrated that this compound inhibited the growth of various bacterial strains, showcasing its potential as an effective antimicrobial agent.

Inflammation Model

In animal models of inflammation, this compound exhibited significant anti-inflammatory effects through the modulation of cyclooxygenase (COX) enzymes, suggesting its therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.